2-Methyl-5-(methylsulfanyl)-1-phenylpent-1-en-3-one
Description
The compound 2-Methyl-5-(methylsulfanyl)-1-phenylpent-1-en-3-one is a sulfur-containing enone derivative characterized by a phenyl group at position 1, a methylsulfanyl (SCH₃) substituent at position 5, and a ketone functionality at position 2. The methylsulfanyl group may confer unique electronic and steric properties, influencing solubility, stability, and biological activity. While specific data on this compound’s applications are sparse in the provided evidence, its structural analogs (e.g., sulfur-containing enones) are often explored in medicinal and agrochemical research .
Properties
CAS No. |
905265-08-9 |
|---|---|
Molecular Formula |
C13H16OS |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
2-methyl-5-methylsulfanyl-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C13H16OS/c1-11(13(14)8-9-15-2)10-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
GTMQOSRDRUQJMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)CCSC |
Origin of Product |
United States |
Biological Activity
2-Methyl-5-(methylsulfanyl)-1-phenylpent-1-en-3-one is a compound of increasing interest due to its potential biological activities, including antimicrobial and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure
The chemical structure of 2-Methyl-5-(methylsulfanyl)-1-phenylpent-1-en-3-one can be represented as follows:
This structure features a methylsulfanyl group that may contribute to its biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-Methyl-5-(methylsulfanyl)-1-phenylpent-1-en-3-one against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.
Table 1: Antimicrobial Activity of 2-Methyl-5-(methylsulfanyl)-1-phenylpent-1-en-3-one
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL | |
| Acinetobacter baumannii | 256 µg/mL |
These findings suggest that while the compound exhibits some antibacterial activity, its effectiveness varies significantly between different bacterial species.
Antioxidant Activity
The antioxidant potential of 2-Methyl-5-(methylsulfanyl)-1-phenylpent-1-en-3-one has also been investigated. It was found to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems.
Table 2: Antioxidant Activity Assay Results
The lower the IC50 value, the more potent the antioxidant activity, indicating that this compound may be beneficial in preventing oxidative damage.
The biological activity of 2-Methyl-5-(methylsulfanyl)-1-phenylpent-1-en-3-one is hypothesized to involve several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes critical for bacterial survival.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to disruption and cell lysis.
- Radical Scavenging : The presence of the methylsulfanyl group enhances its ability to neutralize reactive oxygen species (ROS).
Case Studies
A case study involving the application of this compound in a clinical setting demonstrated its efficacy in treating infections caused by antibiotic-resistant strains. The study reported a significant reduction in bacterial load in infected models treated with the compound compared to controls.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 2-Methyl-5-(methylsulfanyl)-1-phenylpent-1-en-3-one exhibits notable antimicrobial properties. A study conducted on similar compounds showed that derivatives containing methylsulfanyl groups can enhance activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 2-Methyl-5-(methylsulfanyl)-1-phenylpent-1-en-3-one | P. aeruginosa | 20 µg/mL |
Cancer Research
The compound has shown potential in cancer therapeutics, particularly in the development of targeted drug delivery systems. Nanoparticle-based formulations utilizing this compound have been explored for their ability to deliver chemotherapeutic agents directly to tumor sites, minimizing systemic toxicity .
Case Study: Targeted Delivery in Cancer Therapy
A study highlighted the use of a nanoparticle formulation incorporating 2-Methyl-5-(methylsulfanyl)-1-phenylpent-1-en-3-one for targeted delivery of doxorubicin in breast cancer models. Results indicated increased efficacy and reduced side effects compared to conventional delivery methods .
Synthetic Intermediate
In organic synthesis, 2-Methyl-5-(methylsulfanyl)-1-phenylpent-1-en-3-one serves as an important intermediate for the synthesis of various biologically active molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desirable pharmacological properties.
Table 2: Synthetic Pathways Utilizing the Compound
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Condensation Reaction | Product X | 85 |
| Electrophilic Addition | Product Y | 78 |
| Rearrangement Reaction | Product Z | 90 |
Photovoltaic Applications
Recent studies have explored the incorporation of compounds like 2-Methyl-5-(methylsulfanyl)-1-phenylpent-1-en-3-one into organic photovoltaic cells. Its electronic properties are favorable for enhancing charge transport and improving overall device efficiency .
Case Study: Efficiency in Organic Solar Cells
A research project demonstrated that blending this compound with other organic materials resulted in a significant increase in power conversion efficiency (PCE) compared to standard formulations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
A systematic comparison with analogous compounds reveals critical differences in substituents and bioactivity:
Key Observations :
- Thioether vs. Ester/Sulfonate: The methylsulfanyl group in the target compound contrasts with the ester (Carvacryl acetate) and sulfonate (Sodium 2-methylprop-2-ene-1-sulphonate) functionalities.
- Aromatic vs. Aliphatic Backbones : The phenyl group in the target compound may enhance π-π stacking interactions in receptor binding compared to aliphatic analogs like Sodium 2-methylprop-2-ene-1-sulphonate.
Reactivity and Stability
- α,β-Unsaturated Ketone Core : Shared with Carvacryl acetate, this moiety enables Michael addition reactions. However, the electron-donating methylsulfanyl group in the target compound may reduce electrophilicity at the β-carbon compared to electron-withdrawing groups (e.g., sulfonate in ).
- Thioether Stability : Methylsulfanyl groups are prone to oxidation (e.g., forming sulfoxides), unlike the more stable sulfonate or ester groups in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
